2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide features a thiazole core substituted with a 4-fluorophenylamino group at the 2-position and an acetamide side chain connected to a 2-(1H-indol-3-yl)ethyl moiety. This structure combines pharmacophoric elements known for diverse biological activities:
- Thiazole ring: Often associated with antimicrobial, anticancer, and enzyme-modulating properties.
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
- Indole-ethyl-acetamide: May influence receptor binding, particularly in neurological or hormonal pathways, given indole's prevalence in bioactive molecules like serotonin and melatonin .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c22-15-5-7-16(8-6-15)25-21-26-17(13-28-21)11-20(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12-13,24H,9-11H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCCYGNGXWPYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Modifications
Table 1: Structural Comparison of Key Compounds
*Estimated based on molecular formula; †Range from .
Key Observations:
- Thiazole vs. Triazine/Triazolyl Cores : The target compound’s thiazole ring may offer distinct electronic properties compared to triazine () or triazolyl () cores, affecting binding to enzymes or receptors.
- Indole Positioning : The indol-3-yl-ethyl group in the target compound and analogs may facilitate interactions with aromatic or hydrophobic receptor pockets, similar to melatonin receptor ligands .
Physicochemical Properties
Table 2: Estimated Properties
| Property | Target Compound | Mirabegron | Compound |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5* | 2.1 | ~4.0 |
| Solubility (mg/mL) | Low | Moderate | Very Low |
| Molecular Weight (g/mol) | ~437.5 | 396.51 | ~455.5 |
*Predicted using fragment-based methods.
- The target compound’s higher LogP than Mirabegron suggests better membrane penetration but lower aqueous solubility.
- Bulky substituents (e.g., indole-ethyl) may limit bioavailability compared to smaller analogs like Mirabegron .
Structure-Activity Relationship (SAR) Insights
- Thiazole 2-Position: The 4-fluorophenylamino group likely enhances binding through hydrophobic or π-π interactions, as seen in ’s dual-fluorophenyl design.
- Acetamide Linker : Flexibility may allow optimal positioning of hydrophobic (indole) and polar (thiazole) groups for receptor engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
